
1,2-Isostearoylphosphatidylcholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Isostearoylphosphatidylcholine, or 1,2-distearoyl-sn-glycero-3-phosphocholine, is a phospholipid compound commonly used in various scientific and industrial applications. It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is known for its stability and is often used in the formulation of liposomes and other lipid-based delivery systems.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Isostearoylphosphatidylcholine can be synthesized through several methods, including chemical synthesis and enzymatic processes. One common method involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical synthesis methods. This involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the final product. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications.
化学反应分析
Types of Reactions
1,2-Isostearoylphosphatidylcholine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: The ester bonds in this compound can be hydrolyzed by enzymes such as phospholipases, resulting in the formation of free fatty acids and lysophosphatidylcholine.
Substitution: this compound can participate in substitution reactions where the phosphocholine headgroup is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and free radicals.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes under physiological conditions.
Substitution: Substitution reactions often require specific catalysts and controlled reaction environments.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Free fatty acids and lysophosphatidylcholine.
Substitution: Modified phospholipids with different headgroups.
科学研究应用
1,2-Isostearoylphosphatidylcholine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Used in the production of cosmetics and personal care products due to its emollient properties.
作用机制
1,2-Isostearoylphosphatidylcholine exerts its effects primarily through its role as a component of biological membranes. It interacts with other lipids and proteins within the membrane, influencing membrane fluidity, permeability, and signaling pathways. The molecular targets of this compound include membrane-bound enzymes and receptors, which it can modulate through its physical and chemical properties.
相似化合物的比较
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phosphatidylcholine with shorter fatty acid chains.
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains unsaturated fatty acid chains, making it more fluid than 1,2-Isostearoylphosphatidylcholine.
Uniqueness
This compound is unique due to its long, saturated fatty acid chains, which confer high stability and low fluidity to membranes. This makes it particularly useful in applications requiring stable lipid bilayers, such as in liposome formulations for drug delivery.
属性
CAS 编号 |
58045-79-7 |
|---|---|
分子式 |
C44H88NO8P |
分子量 |
790.1 g/mol |
IUPAC 名称 |
2,3-bis(16-methylheptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-40(2)32-28-24-20-16-12-8-10-14-18-22-26-30-34-43(46)50-38-42(39-52-54(48,49)51-37-36-45(5,6)7)53-44(47)35-31-27-23-19-15-11-9-13-17-21-25-29-33-41(3)4/h40-42H,8-39H2,1-7H3 |
InChI 键 |
ZYHIHGQPICHMAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
同义词 |
1,2-isostearoyl-sn-glycero-3-phosphocholine 1,2-isostearoylphosphatidylcholine DiSPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
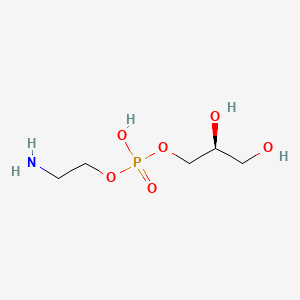
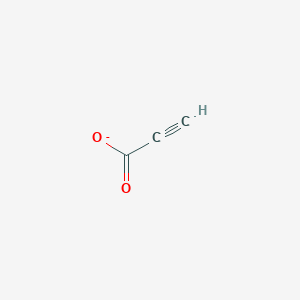
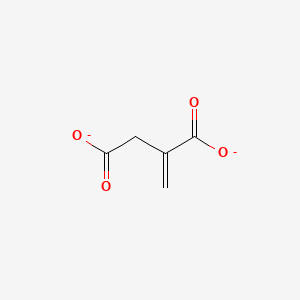

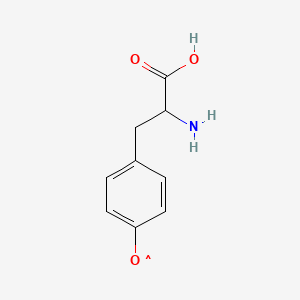

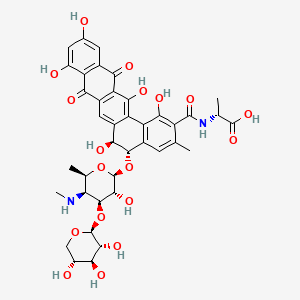
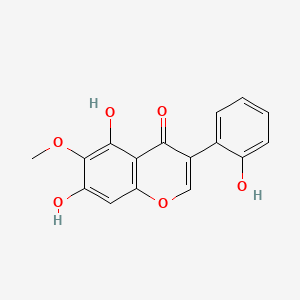
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
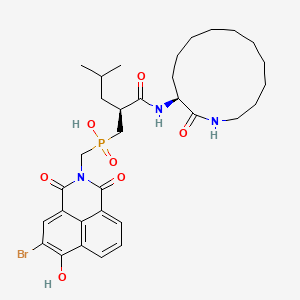
![2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B1239317.png)
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
